molecular formula C11H19N3O2 B13331378 1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-ol

1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-ol

Katalognummer: B13331378
Molekulargewicht: 225.29 g/mol
InChI-Schlüssel: XXAOFAGHTJYNHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-ol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-ol typically involves the reaction of piperidine derivatives with oxadiazole precursors. One common method involves the reaction of 3-isopropyl-1,2,4-oxadiazole with piperidin-3-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine trifluoroacetate
  • (1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate
  • {1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}methanol

Uniqueness

1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the oxadiazole ring with the piperidin-3-ol moiety makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C11H19N3O2

Molekulargewicht

225.29 g/mol

IUPAC-Name

1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol

InChI

InChI=1S/C11H19N3O2/c1-8(2)11-12-10(16-13-11)7-14-5-3-4-9(15)6-14/h8-9,15H,3-7H2,1-2H3

InChI-Schlüssel

XXAOFAGHTJYNHP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NOC(=N1)CN2CCCC(C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.